molecular formula C12H9N5S B2659385 2,6-Diamino-4-pyridin-3-yl-4H-thiopyran-3,5-dicarbonitrile CAS No. 125219-61-6

2,6-Diamino-4-pyridin-3-yl-4H-thiopyran-3,5-dicarbonitrile

Cat. No.: B2659385
CAS No.: 125219-61-6
M. Wt: 255.3
InChI Key: KDKVQTKLWWJERB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2,6-Diamino-4-pyridin-3-yl-4H-thiopyran-3,5-dicarbonitrile” is a chemical compound . Unfortunately, there is not much specific information available about this compound in the literature.


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the triple condensation of propionaldehyde, malononitrile, and cyanothioacetamide gives 2,6-diamino-3,5-dicyano-4-ethyl-4H-thiopyran . This compound then recyclizes to give 6-amino-3, 5-dicyano-4-ethylpyridine-2 (1H)-thione . This thione was used to synthesize substituted 2-alkylthiopyridines and the corresponding thieno [2,3- b ]pyridines .


Chemical Reactions Analysis

The reaction of 4-aryl-2,6-diamino-4H-thiopyran-3,5-dicarbonitriles with 1-morpholino-1-cyclopentene led to the formation of 4-aryl-2-thioxo-2,5,6,7-tetrahydro-1H- 1pyrindine-3-carbonitriles . These were used in the synthesis of substituted 2-alkylsulfanyl-4-aryl-6,7-dihydro-5H- 1pyrindine-3-carbonitriles and 3-amino-4-aryl-6,7-dihydro-5H-cyclopenta [ b thieno [3,2- e ]pyridines .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

2,6-Diamino-4-aryl-4H-thiopyran-3,5-dicarbonitriles have been utilized in the Mannich reaction with p-toluidine and formaldehyde to unexpectedly produce pyrimido[4,3-b][1,3,5]thiadiazine derivatives. This showcases their role in synthesizing complex N,S-containing heterocycles, which are significant in developing new materials and potential therapeutic agents (Dotsenko, Krivokolysko, & Litvinov, 2007).

Recyclization Reactions

The recyclization of 4-alkyl(aryl)-2,6-diamino-3,5-dicyano-4H-thiopyrans with 2-aminoethanol and (2-furyl)methylamine led to the formation of 4-alkyl(aryl)-2,6-bis-(R-methylamino)pyridine-3,5-dicarbonitriles. This process underlines the chemical flexibility and utility of these compounds in organic synthesis, enabling the creation of new pyridine derivatives with potential for further chemical transformations and applications (Дяченко & Рыльская, 2013).

Antibacterial Activity

A study on 2-amino-4-aryl-3,5-dicarbonitrile-6-thiopyridines revealed their potential as antimicrobial agents. The research emphasized the structure-activity relationship of these compounds against Gram-stained bacteria, highlighting their promise in addressing bacterial resistance to traditional antibiotics. This discovery opens avenues for the development of new antimicrobial drugs based on pyridine derivatives (Koszelewski et al., 2021).

Microwave-Assisted Synthesis

The microwave-assisted synthesis of thiazolopyrimidine derivatives from 6-amino-4-aryl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitriles offers a novel method for preparing polyfused pyrimidines. This technique highlights the efficiency and environmental benefits of using microwave irradiation in chemical synthesis, providing a faster and more eco-friendly approach to obtaining complex heterocyclic compounds with potential biological activities (Youssef, Fouda, & Faty, 2018).

Properties

IUPAC Name

2,6-diamino-4-pyridin-3-yl-4H-thiopyran-3,5-dicarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N5S/c13-4-8-10(7-2-1-3-17-6-7)9(5-14)12(16)18-11(8)15/h1-3,6,10H,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDKVQTKLWWJERB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2C(=C(SC(=C2C#N)N)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.